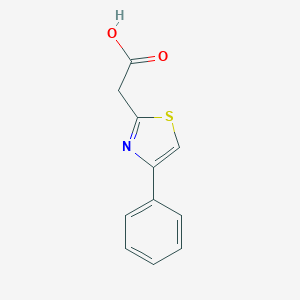

2-(4-Phenylthiazol-2-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHHTZTEVMZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397999 | |

| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38107-10-7 | |

| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Phenylthiazol-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-phenylthiazol-2-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details the primary synthesis pathway, an alternative route, experimental protocols, and characterization data to support researchers in their synthetic endeavors.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group and an acetic acid moiety. The thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties. This guide focuses on the practical synthesis of the title compound, providing detailed methodologies and comparative data to facilitate its preparation in a laboratory setting.

Primary Synthesis Pathway: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

The most direct and commonly employed method for the synthesis of this compound involves a two-step process. The first step is a Hantzsch thiazole synthesis to construct the core heterocyclic ring system, yielding an ester intermediate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

The overall reaction scheme is as follows:

Caption: Primary synthesis pathway for this compound.

Reaction Mechanism

The formation of the thiazole ring proceeds via the Hantzsch synthesis mechanism. This involves the nucleophilic attack of the sulfur atom from thiobenzamide on the electrophilic carbon of ethyl 4-chloroacetoacetate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis and subsequent hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate [1]

-

To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL), add ethyl 4-chloroacetoacetate (1.7 g, 10.36 mmol).

-

Heat the reaction mixture to reflux for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The resulting solution contains the ethyl ester intermediate and is used directly in the next step.

Step 2: Synthesis of this compound [1]

-

To the cooled reaction mixture from Step 1, add a solution of lithium hydroxide (1 g) in water (4 mL).

-

Stir the mixture at room temperature for 4 hours to facilitate hydrolysis of the ester.

-

Concentrate the reaction mixture in vacuo to remove the methanol.

-

Suspend the residue in water.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting materials and byproducts. Discard the organic layer.

-

Acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1M HCl).

-

Extract the acidified aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| Thiobenzamide | 137.21 | 1.37 | 10 | - |

| Ethyl 4-chloroacetoacetate | 164.59 | 1.7 | 10.36 | - |

| This compound | 219.26 | 1.1 | 5.02 | 50 |

Alternative Synthesis Pathway

An alternative approach to the synthesis of this compound involves the initial formation of a 2-(halomethyl)-4-phenylthiazole intermediate, followed by a nucleophilic substitution with a cyanide source and subsequent hydrolysis of the resulting nitrile.

Caption: Alternative synthesis pathway via a nitrile intermediate.

This method offers an alternative disconnection strategy but may involve the use of highly toxic cyanide reagents, requiring appropriate safety precautions.

Characterization Data

This compound

| Analysis | Data |

| ¹H NMR | Spectrum available.[2] |

| ¹³C NMR | Spectrum available.[2] |

| Mass Spec. | Spectrum available.[2] |

| IR | Spectrum available.[2] |

Ethyl 2-(4-phenylthiazol-2-yl)acetate

| Analysis | Data |

| ¹H NMR | Predicted shifts: ~1.3 ppm (t, 3H, CH₃ of ethyl), ~4.2 ppm (q, 2H, CH₂ of ethyl), ~4.0 ppm (s, 2H, CH₂ of acetate), ~7.0-8.0 ppm (m, 6H, aromatic and thiazole protons). |

| ¹³C NMR | Predicted shifts: ~14 ppm (CH₃ of ethyl), ~61 ppm (CH₂ of ethyl), ~40 ppm (CH₂ of acetate), ~110-150 ppm (aromatic and thiazole carbons), ~170 ppm (C=O). |

| IR (cm⁻¹) | ~1735 (C=O stretch of ester), ~1600 (C=C aromatic stretch), ~1200 (C-O stretch). |

| Mass Spec. | Predicted m/z: [M]+ corresponding to C₁₃H₁₃NO₂S. |

Experimental Workflow

The following diagram outlines the general laboratory workflow for the primary synthesis pathway.

Caption: General laboratory workflow for the synthesis of this compound.

Conclusion

This guide has detailed a reliable and reproducible primary synthesis pathway for this compound, based on the Hantzsch thiazole synthesis, and has provided an overview of a potential alternative route. The experimental protocols, quantitative data, and characterization information presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety procedures is essential when carrying out these synthetic methods.

References

The Core Mechanism of Action of 2-(4-Phenylthiazol-2-YL)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(4-phenylthiazol-2-yl)acetic acid represents a core chemical scaffold from which a multitude of derivatives with diverse and potent pharmacological activities have been developed. While the mechanism of action for the parent compound is not singularly defined, extensive research into its derivatives has unveiled a range of biological targets and signaling pathways that this chemical class can modulate. This technical guide synthesizes the current understanding of the mechanistic actions of compounds based on the this compound core, providing an in-depth overview of its therapeutic potential. The versatility of this scaffold allows for structural modifications that can direct its activity towards distinct molecular targets, leading to a broad spectrum of biological effects, including antifungal, anti-cancer, anti-inflammatory, and neuroprotective activities.

Diverse Biological Activities and Mechanisms of Action

The biological effects of derivatives of this compound are multifaceted, stemming from their interaction with various enzymes and receptors. The primary mechanisms of action identified through the study of these derivatives are detailed below.

Antifungal Activity via CYP51 Inhibition

A prominent mechanism of action for phenylthiazole-containing compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Derivatives of this compound have been designed as potent CYP51 inhibitors.

Signaling Pathway for Antifungal Action of this compound Derivatives

Caption: Inhibition of CYP51 by this compound derivatives disrupts ergosterol biosynthesis.

Anticancer Activity

The this compound scaffold has been a fertile ground for the development of anticancer agents with various mechanisms of action.

-

Cytotoxicity and Apoptosis Induction: Certain derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death, which is a critical pathway for eliminating cancerous cells.[3]

-

Enzyme Inhibition:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Some derivatives have been identified as inhibitors of mPGES-1, an enzyme involved in the production of prostaglandin E2, which plays a role in inflammation and cancer progression.[4]

-

Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) Inhibition: Dual inhibition of SIRT2 and EGFR has been proposed as a mechanism for the antiproliferative activity of some derivatives in lung cancer models.[5][6] The EGFR signaling pathway, often dysregulated in cancer, is a key regulator of cell growth and proliferation.

-

Proposed Anticancer Signaling Pathways for this compound Derivatives

Caption: Phenylthiazole derivatives can inhibit EGFR and SIRT2 signaling pathways and induce apoptosis.

Cholinesterase Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease.

CRTH2 Antagonism

Certain 4-phenylthiazol-5-ylacetic acids, structurally related to the core compound, have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a receptor for prostaglandin D2 and is involved in allergic inflammation. Antagonism of this receptor can reduce the inflammatory response.

Anti-inflammatory and Immunosuppressive Effects

Studies on derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have revealed both anti-inflammatory and immunosuppressive properties.[8] The precise molecular targets for these activities are still under investigation but likely involve the modulation of inflammatory signaling cascades.

Heparanase Inhibition

More complex derivatives incorporating the phenylthiazole acetic acid moiety have been shown to inhibit heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix.[9] Heparanase activity is implicated in cancer metastasis and inflammation.

Quantitative Data Summary

The following tables summarize the reported quantitative data for various derivatives of this compound, showcasing their potency against different biological targets.

Table 1: Antifungal Activity of Phenylthiazole Derivatives

| Compound | Target | Fungal Strain | MIC (μg/mL) | Reference |

| SZ-C14 | CYP51 | C. albicans & others | 1–16 | [10] |

Table 2: Cholinesterase Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)-benzene-1,2-diol | AChE | 21.3 | [7] |

| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)-benzene-1,2-diol | BuChE | 1.59 | [7] |

| 2-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide | AChE | 3.14 | [7] |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | 8.86 | [7] |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BuChE | 1.03 | [7] |

Table 3: CRTH2 Antagonist Activity

| Compound | Assay | Potency | Reference |

| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | Binding Affinity | 3.7 nM | |

| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | BRET Assay | 66 nM | |

| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | cAMP Assay | 12 nM |

Table 4: Anticancer Activity (Cytotoxicity)

| Compound | Cancer Cell Line | IC50 | Reference |

| 3-fluoro analog of 2-phenylthiazole-4-carboxamide | T47D, Caco-2, HT-29 | < 10 µg/mL | [1] |

| Compound 21 (oxime derivative) | A549 (Lung Cancer) | 5.42 µM | [6] |

| Compound 22 (oxime derivative) | A549 (Lung Cancer) | 2.47 µM | [6] |

| Compound 25 (carbohydrazide derivative) | A549 (Lung Cancer) | 8.05 µM | [6] |

| Compound 26 (carbohydrazide derivative) | A549 (Lung Cancer) | 25.4 µM | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound derivatives.

CYP51 Inhibition Assay

Experimental Workflow for CYP51 Inhibition Assay

Caption: A generalized workflow for determining CYP51 inhibitory activity.

Protocol:

-

Reagent Preparation: Prepare stock solutions of recombinant human CYP51, cytochrome P450 reductase (CPR), lanosterol (substrate), and the test compound in appropriate solvents. A regenerating system for NADPH is also prepared.

-

Enzyme Reconstitution: In a reaction vessel, combine the purified CYP51, CPR, and a lipid mixture (e.g., DLPC) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Inhibitor Addition: Add varying concentrations of the this compound derivative or vehicle control to the reconstituted enzyme system.

-

Reaction Initiation: Pre-incubate the mixture, then initiate the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the sterols.

-

Analysis: Analyze the extracted samples using LC-MS or GC-MS to quantify the product formation.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, the enzyme solution, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

MTT Assay for Cytotoxicity

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The this compound core structure is a privileged scaffold in medicinal chemistry, giving rise to a wide array of derivatives with significant therapeutic potential. The mechanisms of action are diverse and target-specific, ranging from enzyme inhibition in pathogens and human cells to receptor antagonism and modulation of critical signaling pathways involved in cell proliferation and inflammation. The ability to fine-tune the biological activity through chemical modification underscores the importance of this scaffold in drug discovery. Further research into the specific interactions of these compounds with their biological targets will continue to elucidate their core mechanisms of action and pave the way for the development of novel therapeutics for a variety of diseases.

References

- 1. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. EGFR Kinase Enzyme System Application Note [promega.com]

- 10. scribd.com [scribd.com]

Technical Guide: Synthesis and Biological Significance of 2-(4-Phenylthiazol-2-YL)acetic Acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure of 2-(4-Phenylthiazol-2-YL)acetic acid has not been publicly reported. This guide will therefore focus on its synthesis, characterization, and the biological context of the broader class of phenylthiazole acetic acid derivatives.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules with a wide array of pharmacological activities.[1] The this compound scaffold, in particular, has garnered significant interest due to its prevalence in compounds exhibiting anticancer, anti-inflammatory, and antifungal properties.[2][3] This technical guide provides a comprehensive overview of the synthesis and biological importance of this class of compounds, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is typically achieved through multi-step reaction sequences. A common and effective method is the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of 2-aryl-4(5H)-thiazolone derivatives, which are key precursors to the target acetic acid compounds.

Materials:

-

4-Methylbenzothioamide

-

Ethyl chloroacetate

-

Anhydrous ethanol

-

Sodium ethoxide (or sodium metal)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

Preparation of Sodium Ethoxide Solution: A fresh solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere in a flame-dried round-bottom flask.

-

Reaction Setup: 4-Methylbenzothioamide is added to the freshly prepared sodium ethoxide solution with stirring.

-

Addition of Ethyl Chloroacetate: Ethyl chloroacetate is added dropwise to the mixture at room temperature.

-

Reaction: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the mixture is cooled to room temperature and neutralized with glacial acetic acid.

-

Extraction: The ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Synthesis of 2-Amino-4-phenylthiazole

A precursor for many derivatives is 2-amino-4-phenylthiazole, which can be synthesized via the condensation of acetophenone with thiourea in the presence of iodine.[4]

Procedure:

-

A mixture of acetophenone, thiourea, and iodine is refluxed for 12 hours.[4]

-

After cooling, the mixture is washed with diethyl ether to remove unreacted starting materials.[4]

-

The crude product is poured into an ammonium hydroxide solution.[4]

-

The resulting solid is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[4]

Data Presentation

While crystallographic data for the title compound is unavailable, characterization data for related derivatives is reported in the literature. This data is crucial for confirming the structure and purity of synthesized compounds.

| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |

| 2-(4-Ethyl-2-phenylthiazole-5-carboxamido)-3-(1H-imidazol-1-yl) propionic acid isobutyl ester | 55.9 | 115.8–117.7 | ¹H NMR (600 MHz, DMSO-d6): δ 8.86 (d, J = 7.9 Hz, 1H), 8.00–7.90 (m, 2H), 7.78 (s, 1H), 7.58–7.48 (m, 3H), 7.20 (s, 1H), 4.75–4.65 (m, 1H), 4.55–4.45 (m, 2H), 3.90–3.80 (m, 2H), 2.85–2.75 (m, 2H), 1.85–1.75 (m, 1H), 1.20 (t, J = 7.6 Hz, 3H), 0.85 (d, J = 6.7 Hz, 6H). | [2] |

| 2-(Alanyl)-amino-4-phenylthiazole | 60 | Brown sticky mass | FTIR (KBr, cm⁻¹): 3293.5 (-NH), 3015 (-CH aromatic), 2931 (-CH aliphatic), 1693.4 (-CO). ¹H NMR (300 MHz, CDCl₃): δ 8.0 (1H, s, -NH), 7.9-7.4 (5H, m, Ar-H), 7.1 (1H, s, thiazole-H), 4.1 (1H, q, -CH), 1.5 (3H, d, -CH₃). | [4] |

Mandatory Visualization

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of thiazole acetic acids.

Logical Relationship: Synthesis of 2-Amino-4-phenylthiazole Derivatives

Caption: Synthesis pathway for 2-amino-4-phenylthiazole and its derivatives.

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities.

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] Some compounds induce apoptosis through mechanisms such as caspase-3 activation.[5] The structural similarity of some derivatives to known tyrosine kinase inhibitors suggests a potential for targeting these signaling pathways.[5]

-

Antifungal Activity: Phenylthiazole-containing compounds have been developed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[2] This inhibition disrupts fungal cell membrane integrity, leading to cell death.

-

Anti-inflammatory Activity: The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives incorporating this functional group have been explored as potential anti-inflammatory agents.[3]

Signaling Pathway: Inhibition of Fungal CYP51

Caption: Mechanism of action for phenylthiazole-based CYP51 inhibitors.

Conclusion

While the precise crystal structure of this compound remains to be elucidated, the synthesis and biological activities of its derivatives are well-documented. The synthetic accessibility of the phenylthiazole scaffold, coupled with its proven pharmacological relevance, makes it an attractive starting point for the development of new therapeutic agents. Further research, including crystallographic studies, will undoubtedly provide deeper insights into the structure-activity relationships of this important class of compounds and facilitate the design of more potent and selective drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(4-Phenylthiazol-2-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-Phenylthiazol-2-yl)acetic acid (CAS No: 38107-10-7), a molecule of interest in medicinal chemistry and drug development.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.93 | m | 2H | Ar-H |

| 7.51 | s | 1H | Thiazole-H (C5) |

| 7.47 - 7.43 | m | 2H | Ar-H |

| 7.38 - 7.34 | m | 1H | Ar-H |

| 4.01 | s | 2H | CH₂ |

| 12.5 (broad s) | s | 1H | COOH |

Note: NMR solvent is typically DMSO-d₆ or CDCl₃. The acidic proton (COOH) is exchangeable with D₂O.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C=O (Carboxylic Acid) |

| 167.5 | C2 (Thiazole) |

| 151.8 | C4 (Thiazole) |

| 134.0 | Quaternary Ar-C |

| 129.3 | Ar-CH |

| 128.7 | Ar-CH |

| 126.4 | Ar-CH |

| 114.9 | C5 (Thiazole) |

| 41.5 | CH₂ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1705 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1480, 1450 | Medium | C=C stretch (Aromatic and Thiazole) |

| 1250 | Medium | C-O stretch |

| 760, 690 | Strong | C-H out-of-plane bend (Aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 219 | 100 | [M]⁺ (Molecular Ion) |

| 174 | - | [M - COOH]⁺ |

| 134 | - | [C₈H₆S]⁺ |

| 102 | - | [C₆H₅CN]⁺ |

| 77 | - | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a Hantzsch-type thiazole synthesis followed by functional group manipulation. A generalized, two-step protocol is outlined below.

Step 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate

-

Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add 4-phenyl-2-thiooxazole (1 equivalent).

-

Reaction Conditions: The reaction mixture is heated at reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 2-(4-phenylthiazol-2-yl)acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified ethyl 2-(4-phenylthiazol-2-yl)acetate (1 equivalent) is dissolved in a mixture of ethanol and water.

-

Reaction Conditions: An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added to the solution. The mixture is stirred at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

-

Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 3-4 using a dilute acid (e.g., 1M HCl). The precipitated solid is collected by vacuum filtration.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Spectroscopic Analysis Protocol

-

Sample Preparation: A small amount of the purified this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For IR analysis, a KBr pellet is prepared, or the spectrum is recorded on a thin film. For mass spectrometry, the sample is dissolved in a suitable volatile solvent.

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Logical Workflow and Relationships

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

The Biological Versatility of 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives: A Technical Guide

Executive Summary: The 2-(4-phenylthiazol-2-yl)acetic acid scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have been extensively investigated and have shown significant potential as anti-inflammatory, antimicrobial, and anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes such as cyclooxygenases (COX) and protein kinases like the Epidermal Growth Factor Receptor (EGFR). This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams for researchers and drug development professionals.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its unique chemical properties allow it to serve as a versatile scaffold, present in numerous FDA-approved drugs. When combined with a phenyl group at the 4-position and an acetic acid moiety at the 2-position, the resulting this compound core gives rise to derivatives with a wide spectrum of pharmacological activities. These activities range from anti-inflammatory and analgesic effects to potent antimicrobial and targeted anticancer properties, making this class of compounds a significant focus of contemporary pharmaceutical research.[1]

General Synthesis Strategies

The most common and effective method for synthesizing the core 2-amino-4-phenylthiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a substituted acetophenone with thiourea in the presence of a halogen, such as iodine.[2] The resulting 2-amino-4-phenylthiazole can then be further modified through various chemical reactions to introduce the acetic acid moiety and other functional groups, leading to a diverse library of derivatives.[3][4]

// Nodes sub_acetophenone [label="Substituted\nAcetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_haloketone [label="α-Haloketone Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; aminothiazole [label="2-Amino-4-phenylthiazole\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modification [label="Reaction with\nα-haloacetate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; hydrolysis [label="Ester Hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; final_product [label="2-(4-Phenylthiazol-2-YL)\nacetic acid Derivative", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges sub_acetophenone -> alpha_haloketone [label="Halogenation\n(e.g., I₂ or Br₂)", fontsize=8]; alpha_haloketone -> aminothiazole [fontcolor="#202124"]; thiourea -> aminothiazole [label="Hantzsch\nCondensation", fontsize=8, fontcolor="#202124"]; aminothiazole -> modification; modification -> hydrolysis; hydrolysis -> final_product; } Figure 1: General workflow for Hantzsch synthesis of the target derivatives.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; COX [label="COX-1 / COX-2\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Inhibitor [label="Thiazole Acetic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, peripheries=2];

// Edges Membrane -> AA [label="PLA₂", fontsize=8]; AA -> COX; COX -> PGs; PGs -> Inflammation; Inhibitor -> COX [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Figure 2: Mechanism of COX inhibition by thiazole acetic acid derivatives.

Quantitative Data: Anti-inflammatory and COX Inhibition

| Compound ID | Assay | Target | Result | Reference |

| Compound 7d | In vitro anti-inflammatory | - | IC50: 1.27 µg/mL | [5] |

| Compound 3c | In vitro COX inhibition | COX-1 | Similar activity to reference drug | [6][7] |

| Compound 2b | In vitro COX inhibition | COX-1 | IC50: 0.239 µM | [8] |

| Compound 2b | In vitro COX inhibition | COX-2 | IC50: 0.191 µM | [8] |

| Compound 5h | Carrageenan-induced paw edema | COX-2 (predicted) | 78.8% inhibition | [9] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory activity of these derivatives is commonly evaluated in vivo using the carrageenan-induced rat paw edema model. [1][9]

-

Animal Grouping: Male Wistar rats are divided into control, standard (e.g., Diclofenac or Indomethacin), and test groups.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.

-

Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity. [1]

Antimicrobial and Antifungal Activity

The thiazole scaffold is a key component of many antimicrobial agents. Phenylthiazole acetic acid derivatives have been evaluated against a range of bacterial and fungal strains, demonstrating significant inhibitory effects. [10][11]Their mechanism often involves the disruption of essential cellular processes in the microorganisms.

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound ID | Target Organism | Assay | Result (MIC) | Reference |

| Compounds 7c, 7d | E. coli, S. aureus, B. subtilis | Broth microdilution | 6.25 µg/mL | [5] |

| Compounds 7a, 7b, 7e | R. oryzae (fungus) | Broth microdilution | 3.125 µg/mL | [5] |

| Halogenated Thioureas | S. aureus, S. epidermidis | Broth microdilution | 4 to 16 µg/mL | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of a compound that visibly inhibits microbial growth, is typically determined using the broth microdilution method.

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Anticancer Activity

// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Downstream [label="Downstream Signaling\n(Ras-Raf-MAPK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Inhibitor [label="Thiazole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, peripheries=2];

// Edges Ligand -> EGFR; EGFR -> Downstream [label="P", pos="e,1.5", fontsize=12, fontcolor="#EA4335"]; Downstream -> Proliferation; ATP -> EGFR [label="Binds to\nKinase Domain", fontsize=8, dir=back]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Blocks ATP\nBinding Site", fontsize=8]; }

Figure 3: Simplified EGFR signaling pathway and site of inhibition.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Target | Result (IC50) | Reference |

| Compound 22 | A549 (Lung) | SIRT2/EGFR | 2.47 µM | [12] |

| Compound 21 | A549 (Lung) | SIRT2/EGFR | 5.42 µM | [12] |

| Compound 4c | SKNMC (Neuroblastoma) | - | 10.8 µM | [13] |

| Compound 4c | MCF-7 (Breast) | VEGFR-2 | 2.57 µM | [14] |

| Compound 39 | - | EGFR / HER2 | 0.153 µM / 0.108 µM | [15] |

| Compound 3e | - | ER-α (in silico) | Docking Score: -8.911 kcal/mol | [16] |

Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effect of compounds on cancer cells is frequently measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [13]

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

// Nodes start [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; adhere [label="Incubate 24h\n(Cell Adhesion)", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="Add Serial Dilutions\nof Thiazole Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; add_mtt [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; formazan [label="Incubate 4h\n(Formazan Formation)", fillcolor="#FFFFFF", fontcolor="#202124"]; solubilize [label="Add Solubilizing Agent\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Measure Absorbance\n(570 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; calculate [label="Calculate % Viability\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges start -> adhere; adhere -> treat; treat -> incubate; incubate -> add_mtt; add_mtt -> formazan; formazan -> solubilize; solubilize -> read; read -> calculate; }

Figure 4: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising and versatile class of compounds with demonstrated efficacy across multiple therapeutic areas. The wealth of data on their anti-inflammatory, antimicrobial, and anticancer activities provides a strong foundation for further drug development. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific biological targets, such as COX-2 or specific kinase isoforms. Advanced in vivo studies, pharmacokinetic profiling, and toxicological assessments will be crucial next steps in translating these promising scaffolds into clinically viable therapeutic agents.

References

- 1. wjpmr.com [wjpmr.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]

- 6. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 7. ilefdergisi.ankara.edu.tr [ilefdergisi.ankara.edu.tr]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]

A Technical Guide to the Solubility of 2-(4-Phenylthiazol-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Phenylthiazol-2-YL)acetic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes detailed experimental protocols and templates for data presentation, enabling researchers to generate and manage their own solubility data effectively.

Compound Profile: this compound

-

IUPAC Name: 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid

-

Synonyms: (4-PHENYL-THIAZOL-2-YL)-ACETIC ACID, 4-Phenyl-2-thiazoleacetic acid

-

CAS Number: 38107-10-7

-

Molecular Formula: C₁₁H₉NO₂S

-

Molecular Weight: 219.26 g/mol

-

Melting Point: 90-91°C

Importance of Solubility in Research and Development

Solubility is a critical physicochemical property that significantly influences a compound's behavior in both in vitro and in vivo systems. In drug discovery and development, poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic potential. Understanding the solubility of this compound in various solvents is essential for:

-

Formulation Development: Selecting appropriate solvents for creating stable and effective formulations for preclinical and clinical studies.

-

High-Throughput Screening (HTS): Ensuring the compound is sufficiently dissolved in assay buffers to obtain accurate biological data.

-

Process Chemistry: Developing efficient methods for synthesis, purification, and crystallization.

-

Pharmacokinetic Studies: Predicting and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, ethyl acetate)

-

Scintillation vials or other suitable containers with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid by either centrifugation or filtration.

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Filtration: Filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm) into a clean vial. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated filtrate/supernatant using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its response from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The quantitative solubility data should be organized in a clear and concise table to facilitate comparison between different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| e.g., Water | 25 | TBD | TBD | HPLC |

| e.g., PBS (pH 7.4) | 37 | TBD | TBD | HPLC |

| e.g., Ethanol | 25 | TBD | TBD | HPLC |

| e.g., DMSO | 25 | TBD | TBD | HPLC |

| e.g., Acetonitrile | 25 | TBD | TBD | HPLC |

| e.g., Ethyl Acetate | 25 | TBD | TBD | HPLC |

| e.g., Acetone | 25 | TBD | TBD | HPLC |

| (TBD: To Be Determined) |

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility and the logical flow of the process.

Caption: Workflow for Solubility Determination

Caption: Decision Tree for Phase Separation

This technical guide provides a foundational framework for researchers to systematically determine and analyze the solubility of this compound. By following the detailed experimental protocol and utilizing the provided templates and workflows, scientists can generate the critical data necessary to advance their research and development efforts.

Potential Therapeutic Targets of 2-(4-Phenylthiazol-2-YL)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of 2-(4-phenylthiazol-2-YL)acetic acid and its derivatives. The information presented is collated from various scientific studies and is intended to facilitate further research and drug development efforts in this area.

Introduction

Thiazole-containing compounds, particularly those with a phenylthiazole acetic acid scaffold, have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their structural versatility allows for interaction with a diverse range of biological targets, leading to potential applications in inflammatory diseases, allergic conditions, cancer, and fungal infections. This document outlines the key molecular targets identified for this class of compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Cyclooxygenase-1 (COX-1)

Derivatives of this compound have been identified as selective inhibitors of Cyclooxygenase-1 (COX-1), a key enzyme in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.

Quantitative Data: COX-1 Inhibition

| Compound ID | Target | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 3c | COX-1 | Fluorimetric | Similar to reference | Ibuprofen | - |

Note: The specific IC50 value for compound 3c was not provided in the source material, only that its activity was similar to the reference drug.

Experimental Protocol: In Vitro COX-1 Inhibitory Activity Assay (Fluorimetric Method)

This protocol outlines a general method for determining the in vitro COX-1 inhibitory activity of test compounds using a fluorometric assay.

Materials:

-

Human recombinant COX-1 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds and reference inhibitor (e.g., Ibuprofen) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of COX-1 enzyme, arachidonic acid, fluorometric probe, and heme in the assay buffer.

-

Compound Addition: To the wells of the 96-well plate, add 10 µL of the test compound dilutions or the reference inhibitor. For the enzyme control well, add 10 µL of DMSO.

-

Enzyme Addition: Add 80 µL of the COX-1 enzyme solution to each well.

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

-

Fluorometric Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record data every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.

Experimental Workflow: COX-1 Inhibition Assay

Caption: Workflow for in vitro COX-1 inhibition screening.

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)

Several series of 4-phenylthiazol-5-ylacetic acids have been investigated as antagonists of the CRTH2 receptor, a key player in the inflammatory cascade associated with allergic diseases like asthma.

Quantitative Data: CRTH2 Antagonism

| Compound Class | Target | Assay Type | Binding Affinity (nM) | Functional Antagonism (nM) |

| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | CRTH2 | Radioligand Binding | 3.7 | - |

| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | CRTH2 | BRET Assay | - | 66 |

| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | CRTH2 | cAMP Assay | - | 12 |

Experimental Protocol: CRTH2 Antagonist cAMP Assay

This protocol describes a cell-based functional assay to measure the ability of a CRTH2 antagonist to block the prostaglandin D2 (PGD2)-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

HEK-293 cells stably expressing human CRTH2 (HEK-hCRTH2)

-

Forskolin

-

Prostaglandin D2 (PGD2)

-

Test compounds

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

96-well or 384-well cell culture plates

Procedure:

-

Cell Plating: Seed HEK-hCRTH2 cells into the appropriate microplate and allow them to adhere overnight.

-

Compound Addition: Aspirate the culture medium and add stimulation buffer containing a PDE inhibitor to each well. Add serial dilutions of the test antagonist compounds.

-

Forskolin and Agonist Addition: Add forskolin (to stimulate cAMP production) and PGD2 (the CRTH2 agonist) to the wells. The final concentration of PGD2 should be at its EC80 value.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of the antagonist to reverse the PGD2-induced inhibition of forskolin-stimulated cAMP production is measured. The IC50 value is determined by plotting the percentage of inhibition of the PGD2 effect against the antagonist concentration.

Signaling Pathway: CRTH2 in Allergic Inflammation

Caption: PGD2-CRTH2 signaling in Th2 cells.

Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR)

Derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid have shown promise as anticancer agents, with in silico studies suggesting they may target both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1]

Quantitative Data: Anticancer Activity

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 21 | A549 (Lung) | Antiproliferative | 5.42 | Cisplatin | 11.71 |

| 22 | A549 (Lung) | Antiproliferative | 2.47 | Cisplatin | 11.71 |

| 25 | A549 (Lung) | Antiproliferative | 8.05 | Cisplatin | 11.71 |

| 26 | A549 (Lung) | Antiproliferative | 25.4 | Cisplatin | 11.71 |

| 21 | HEK293 (Non-cancerous) | Cytotoxicity | 14.63 | - | - |

| 22 | HEK293 (Non-cancerous) | Cytotoxicity | 37.99 | - | - |

| 25 | HEK293 (Non-cancerous) | Cytotoxicity | 10.69 | - | - |

| 26 | HEK293 (Non-cancerous) | Cytotoxicity | 13.75 | - | - |

Experimental Protocol: Antiproliferative Assay (MTT Assay)

This protocol describes a general method for assessing the antiproliferative activity of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, H69, H69AR) and non-cancerous cell line (e.g., HEK293)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Test compounds and reference drug (e.g., Cisplatin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds or reference drug for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway: EGFR in Cancer

Caption: Simplified EGFR signaling pathway in cancer.

Lanosterol 14α-demethylase (CYP51)

2-Phenylthiazole derivatives have been identified as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi, making it an attractive target for antifungal agents.[2][3]

Quantitative Data: Antifungal Activity

| Compound ID | Fungal Strain | Assay Type | MIC80 (µg/mL) |

| B9 | Candida albicans | Antifungal Susceptibility | 1-16 |

| B9 | Fluconazole-resistant fungi | Antifungal Susceptibility | Moderate activity |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.

Materials:

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

Test compounds and reference antifungal (e.g., Fluconazole)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference drug in the microplates.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the growth control. This can be assessed visually or by measuring the optical density.

Signaling Pathway: CYP51 in Ergosterol Biosynthesis

Caption: Inhibition of the ergosterol biosynthesis pathway.

Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Compounds with a 2-(thiophen-2-yl)acetic acid scaffold, structurally related to phenylthiazole acetic acids, have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2) during inflammation.[3]

Quantitative Data: mPGES-1 Inhibition

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |

| 1c | mPGES-1 | Cell-free | Low micromolar | A549 | Interesting |

| 2c | mPGES-1 | Cell-free | Low micromolar | A549 | Interesting |

Note: Specific IC50 values were described as "low micromolar" and "interesting" in the source material.

Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

Materials:

-

Microsomal fraction containing mPGES-1 (from IL-1β stimulated A549 cells)

-

Prostaglandin H2 (PGH2) (substrate)

-

Glutathione (GSH) (cofactor)

-

Reaction buffer

-

Test compounds

-

Stop solution (e.g., stannous chloride)

-

PGE2 ELISA kit

Procedure:

-

Microsome Preparation: Prepare microsomal fractions from A549 cells stimulated with IL-1β to induce mPGES-1 expression.

-

Assay Setup: In a 96-well plate, add the reaction buffer, GSH, and various concentrations of the test compounds.

-

Enzyme Addition: Add the microsomal enzyme preparation to each well.

-

Reaction Initiation: Initiate the reaction by adding the substrate, PGH2.

-

Incubation: Incubate at room temperature for a specified time (e.g., 1 minute).

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a PGE2 ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway: mPGES-1 in Inflammation

Caption: The role of mPGES-1 in prostaglandin E2 synthesis.

Heparanase

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives have been identified as inhibitors of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains and is implicated in cancer metastasis and angiogenesis.[4][5]

Quantitative Data: Heparanase Inhibition

| Compound ID | Target | Assay Type | IC50 (nM) |

| 16e | Heparanase | Enzymatic | ~200 |

Experimental Protocol: Heparanase Activity Assay

Materials:

-

Recombinant human heparanase

-

Heparan sulfate substrate (e.g., biotinylated)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Test inhibitors

-

96-well microplate

-

Detection reagent (e.g., streptavidin-peroxidase)

Procedure:

-

Inhibitor Addition: Add dilutions of the test inhibitor to the wells of a 96-well plate.

-

Substrate Addition: Add the heparan sulfate substrate solution to each well.

-

Enzyme Addition: Add recombinant heparanase to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction according to the specific kit instructions.

-

Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway: Heparanase in Angiogenesis and Metastasis

Caption: Pro-tumorigenic roles of heparanase.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with the potential to modulate multiple key therapeutic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 5. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(4-Phenylthiazol-2-yl)acetic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 2-(4-phenylthiazol-2-yl)acetic acid and its derivatives. Drawing from computational studies on structurally related compounds, this document outlines key targets, signaling pathways, experimental protocols, and quantitative data to facilitate further research and drug development efforts.

Introduction to Phenylthiazole Acetic Acids and Their Derivatives

Thiazole-based compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The this compound scaffold, in particular, has been the subject of various computational and experimental studies to explore its therapeutic potential. In silico modeling plays a crucial role in elucidating the mechanism of action, identifying potential biological targets, and optimizing the lead compounds for improved efficacy and safety.

Key Biological Targets and Signaling Pathways

In silico and related experimental studies have implicated several key biological targets and signaling pathways in the therapeutic effects of phenylthiazole derivatives. These include proteins involved in cancer progression and inflammation.

-

Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) : Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated as potential anticancer agents that target both SIRT2 and EGFR.[1] Dysregulation of these pathways is a hallmark of various cancers, contributing to tumor initiation and progression.[1]

-

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) : 4-Phenylthiazol-5-ylacetic acids have been explored as antagonists for the CRTH2 receptor, a key player in allergic inflammation.[2]

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1) : Thiophene-based acetic acid derivatives, which share structural similarities, have been designed as inhibitors of mPGES-1, an enzyme implicated in inflammation and cancer signaling.[3]

-

DNA Gyrase : Some 2,4-disubstituted thiazole derivatives have been evaluated for their potential to inhibit DNA gyrase, suggesting a possible antibacterial application.[4]

The following diagrams illustrate the potential signaling pathways modulated by phenylthiazole acetic acid derivatives.

In Silico Experimental Protocols

A variety of in silico techniques are employed to predict the bioactivity and understand the interaction mechanisms of phenylthiazole derivatives.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Protocol:

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and add polar hydrogens.

-

Ligand Preparation: Generate the 3D structure of the this compound derivative. Perform energy minimization to obtain a stable conformation.

-

Binding Site Definition: Define the active site of the receptor, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: Use software like AutoDock, Glide, or GOLD to perform the docking calculations, which sample a large number of orientations and conformations of the ligand in the binding site.

-

Analysis of Results: Analyze the docking poses and scoring functions to identify the most likely binding mode and estimate the binding affinity.

-

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. European Journal of Life Sciences » Submission » Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives [dergipark.org.tr]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Therapeutic Exploration of 2-(4-Phenylthiazol-2-YL)acetic Acid and Its Derivatives

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and evolving therapeutic applications of 2-(4-phenylthiazol-2-yl)acetic acid and its derivatives. This class of compounds, centered around a core phenylthiazole acetic acid scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This document details the synthetic evolution, key experimental protocols, and mechanistic insights into its varied pharmacological effects.

Introduction: The Thiazole Moiety as a Cornerstone in Drug Discovery

The thiazole ring is a fundamental heterocyclic scaffold that is a key structural component in numerous biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. The incorporation of a phenyl group and an acetic acid side chain to this core has given rise to a versatile class of compounds with a wide spectrum of therapeutic potential, ranging from anti-inflammatory and anticancer to antifungal and anti-allergic activities. While a singular, linear "discovery" of the parent compound, this compound, is not clearly documented, its history is intricately woven into the broader exploration of thiazole-containing compounds as pharmacologically active agents.

Synthetic Strategies and Evolution

The synthesis of this compound and its derivatives typically follows the principles of the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound.

General Synthesis of the Core Scaffold

A common synthetic route to obtain (2-phenyl-thiazol-4-yl)-acetic acid involves the reaction of thiobenzamide with an ethyl chloroacetoacetate. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.

Experimental Protocol: Synthesis of (2-Phenyl-thiazol-4-yl)-acetic acid [1]

-

Reaction Initiation: A suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) is prepared in a round-bottom flask.

-

Addition of α-Halo Ester: Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) is added to the stirred suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained for 24 hours.

-

Hydrolysis: The mixture is cooled to room temperature, and a solution of lithium hydroxide (1 g) in water (4 mL) is added. The mixture is then stirred at room temperature for 4 hours to facilitate hydrolysis of the ester.

-

Work-up: The reaction mixture is concentrated in vacuo. The resulting residue is suspended in water.

-

Extraction (1): The aqueous layer is extracted with diethyl ether, and the organic layer is discarded.

-

Acidification: The aqueous layer is acidified to a pH of 3-4 with a suitable acid.

-

Extraction (2): The acidified aqueous layer is extracted with diethyl ether.

-

Drying and Isolation: The organic layer from the second extraction is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated to yield (2-phenylthiazol-4-yl)acetic acid.

This fundamental synthetic scheme has been adapted and modified to produce a wide array of derivatives with substitutions on both the phenyl and thiazole rings, as well as modifications to the acetic acid moiety. These modifications are often guided by structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been identified as a versatile pharmacophore, demonstrating inhibitory activity against a range of enzymes and receptors implicated in various diseases.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain derivatives of this compound have been investigated as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1.[2] The acetic acid residue is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, suggesting a similar mode of action for these thiazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric) [3][4]

This protocol is adapted from commercially available COX inhibitor screening assay kits.

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer, pH 8.0.

-

Reconstitute ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.

-

Prepare solutions of heme and a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-